molecular formula C8H6BrFO3 B13918906 Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate

Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate

Cat. No.: B13918906
M. Wt: 249.03 g/mol
InChI Key: OWSXWIBVKBKDDA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate typically involves the esterification of 3-bromo-2-fluoro-6-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 3-iodo-2-fluoro-6-hydroxy-benzoate.

    Oxidation: Products include 3-bromo-2-fluoro-6-oxo-benzoate.

    Reduction: Products include 3-bromo-2-fluoro-6-hydroxybenzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and hydroxyl groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-fluoro-3-hydroxybenzoate
  • Methyl 4-bromo-3-fluoro-2-hydroxybenzoate
  • Methyl 3-bromo-2-fluoro-4-hydroxybenzoate

Uniqueness

Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for targeted synthesis and specific applications in research and industry.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

methyl 3-bromo-2-fluoro-6-hydroxybenzoate

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3,11H,1H3

InChI Key

OWSXWIBVKBKDDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)Br)O

Origin of Product

United States

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